molecular formula C21H22N4O3 B11997350 5-(4-Ethoxy-PH)-4-ME-2H-pyrazole-3-carboxylic acid (3-meo-benzylidene)-hydrazide

5-(4-Ethoxy-PH)-4-ME-2H-pyrazole-3-carboxylic acid (3-meo-benzylidene)-hydrazide

Cat. No.: B11997350
M. Wt: 378.4 g/mol
InChI Key: LDBXUKLGTRSYMY-LPYMAVHISA-N
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Description

5-(4-Ethoxy-PH)-4-ME-2H-pyrazole-3-carboxylic acid (3-meo-benzylidene)-hydrazide is a complex organic compound with the molecular formula C27H26N4O4 This compound is known for its unique structure, which includes a pyrazole ring, an ethoxy group, and a benzylidene hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxy-PH)-4-ME-2H-pyrazole-3-carboxylic acid (3-meo-benzylidene)-hydrazide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.

    Introduction of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction.

    Formation of the Benzylidene Hydrazide Moiety: This step involves the condensation of a benzaldehyde derivative with hydrazine to form the benzylidene hydrazide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxy-PH)-4-ME-2H-pyrazole-3-carboxylic acid (3-meo-benzylidene)-hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(4-Ethoxy-PH)-4-ME-2H-pyrazole-3-carboxylic acid (3-meo-benzylidene)-hydrazide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxy-PH)-4-ME-2H-pyrazole-3-carboxylic acid (3-meo-benzylidene)-hydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular responses.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Ethoxy-PH)-4-ME-2H-pyrazole-3-carboxylic acid (3-meo-benzylidene)-hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H22N4O3

Molecular Weight

378.4 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-N-[(E)-(3-methoxyphenyl)methylideneamino]-4-methyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H22N4O3/c1-4-28-17-10-8-16(9-11-17)19-14(2)20(24-23-19)21(26)25-22-13-15-6-5-7-18(12-15)27-3/h5-13H,4H2,1-3H3,(H,23,24)(H,25,26)/b22-13+

InChI Key

LDBXUKLGTRSYMY-LPYMAVHISA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)N/N=C/C3=CC(=CC=C3)OC

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)NN=CC3=CC(=CC=C3)OC

Origin of Product

United States

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